Benzyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and a hydroxypropan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-hydroxypropan-2-yl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Benzyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various piperidine derivatives and molecular rods.
Biology: The compound is involved in the development of bioactive molecules, including P2Y12 antagonists for platelet aggregation inhibition.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of cyclic prodrugs and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidinones and spiropiperidines, which share a similar piperidine ring structure.
Benzyl-substituted compounds: Compounds with benzyl groups attached to different functional groups, such as benzyl alcohol and benzyl chloride.
Uniqueness
Benzyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,19)14-8-10-17(11-9-14)15(18)20-12-13-6-4-3-5-7-13/h3-7,14,19H,8-12H2,1-2H3 |
InChI Key |
UTABSWGZXCUVOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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